molecular formula C8H12O2 B13288980 2-Cyclopropanecarbonylbutanal

2-Cyclopropanecarbonylbutanal

Cat. No.: B13288980
M. Wt: 140.18 g/mol
InChI Key: VGZGUQXMHONSEL-UHFFFAOYSA-N
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Description

Significance of the Cyclopropane (B1198618) Ring Motif in Contemporary Molecular Architectures

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain, with C-C-C bond angles of 60°, results in bonding that has significant π-character, often described as "banana bonds." This feature imparts alkene-like properties to the ring system, making it a versatile functional group in its own right. fiveable.me

In medicinal chemistry, the cyclopropane motif is a prevalent structural element found in numerous pharmaceutical agents. nih.gov Its rigid, three-dimensional structure can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target. nih.govnih.gov The introduction of a cyclopropane ring can also improve a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govacs.org Furthermore, it can modulate physicochemical properties such as lipophilicity and acidity, which are critical for optimizing a drug's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.goveuropa.eu The cyclopropyl (B3062369) group is often used as a bioisostere for other common functionalities like gem-dimethyl groups, alkenes, or even aromatic rings, offering a strategy to navigate around patent-protected chemical space or to mitigate undesirable properties of the parent molecule. nih.gov

Beyond pharmaceuticals, cyclopropane-containing molecules are valuable in agrochemicals and materials science, where the strained ring can be harnessed for specific chemical transformations or to impart unique material properties. longdom.org

Confluence of Cyclopropane and Carbonyl Functionalities in Synthetic Strategy

The placement of a carbonyl group adjacent to a cyclopropane ring creates a synthetically versatile "activated" cyclopropane. thieme-connect.com The electron-withdrawing nature of the carbonyl group polarizes the cyclopropane ring, making the carbon atoms of the ring susceptible to nucleophilic attack. This activation facilitates a variety of ring-opening reactions, providing access to a diverse range of acyclic and more complex cyclic structures. researchgate.netepfl.ch

Cyclopropyl ketones and aldehydes are key building blocks in a number of powerful synthetic transformations. mdpi.com They can participate in formal [3+2] and [3+3] cycloaddition reactions, acting as three-carbon synthons to construct five- and six-membered rings, respectively. thieme-connect.com These reactions are often catalyzed by Lewis or Brønsted acids and can proceed with high diastereoselectivity.

Furthermore, the unique reactivity of cyclopropyl carbonyl compounds has been exploited in tandem reactions, where an initial nucleophilic addition to the carbonyl is followed by a rearrangement or ring-opening of the cyclopropane. researchgate.net For instance, aryl cyclopropyl ketones can undergo acid-catalyzed cyclization to form tetralones. rsc.org The reactivity can be finely tuned by the substituents on both the cyclopropane ring and the carbonyl group, allowing for a high degree of control in complex molecule synthesis. acs.org The development of catalytic and enantioselective methods for the synthesis and transformation of cyclopropyl carbonyl compounds continues to be an active area of research, underscoring their importance in modern organic synthesis. nih.gov

2-Cyclopropanecarbonylbutanal: A Case Study

While the broader class of cyclopropyl carbonyl compounds has been extensively studied, specific data on this compound is limited in the scientific literature. However, based on the established principles of cyclopropyl carbonyl chemistry, we can infer its properties and potential synthetic utility.

Physicochemical Properties of this compound

PropertyValue
CAS Number 1850986-11-6
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
SMILES CCC(C(C1CC1)=O)C=O

This data is compiled from publicly available chemical supplier databases.

Potential Synthetic Routes

The synthesis of this compound is not explicitly detailed in peer-reviewed journals. However, a plausible synthetic approach can be envisioned through the acylation of a butanal derivative. One potential strategy could involve the use of an enamine or enolate of butanal, which could then be acylated with cyclopropanecarbonyl chloride. Alternatively, a crossed-aldol type reaction between a cyclopropyl glyoxal (B1671930) derivative and a suitable C2-synthon could be explored.

Another approach could involve the hydroformylation of an appropriately substituted alkene. For example, the hydroformylation of 1-cyclopropylpent-1-en-3-one could potentially yield the target molecule, although regioselectivity would be a critical challenge to control.

Expected Reactivity and Synthetic Applications

Based on its structure, this compound possesses two key reactive sites: the aldehyde and the cyclopropyl ketone moiety. The aldehyde is a versatile handle for a wide range of transformations, including:

Nucleophilic Addition: Reaction with Grignard reagents, organolithium compounds, or other nucleophiles to generate secondary alcohols.

Wittig Reaction: Conversion of the aldehyde to an alkene.

Reductive Amination: Formation of a new C-N bond to produce amines.

Oxidation: Conversion to the corresponding carboxylic acid.

The cyclopropyl ketone functionality, activated by the adjacent aldehyde, is expected to undergo ring-opening reactions under either acidic or nucleophilic conditions. This could provide access to linear C8 dicarbonyl compounds or their derivatives, which are valuable intermediates in the synthesis of various heterocyclic and carbocyclic systems. The presence of the α-chiral center also suggests that stereoselective transformations could be a fruitful area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(cyclopropanecarbonyl)butanal

InChI

InChI=1S/C8H12O2/c1-2-6(5-9)8(10)7-3-4-7/h5-7H,2-4H2,1H3

InChI Key

VGZGUQXMHONSEL-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)C(=O)C1CC1

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Cyclopropanecarbonylbutanal and Analogous Structures

Direct Formation of the Cyclopropyl (B3062369) Moiety

The direct introduction of a cyclopropane (B1198618) ring adjacent to a carbonyl group is a primary strategy for the synthesis of compounds like 2-cyclopropanecarbonylbutanal. This can be achieved through various methods that involve the formation of the three-membered ring from an acyclic precursor.

Carbene and Carbenoid-Mediated Cyclopropanation Reactions

Carbenes and carbenoids are highly reactive intermediates that can add to carbon-carbon double bonds to form cyclopropanes. wikipedia.org This approach is widely used for the synthesis of cyclopropyl-containing molecules.

The Simmons-Smith reaction is a cornerstone of cyclopropanation, utilizing an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to stereospecifically convert alkenes into cyclopropanes. wikipedia.orgnih.gov For the synthesis of α-cyclopropyl carbonyl compounds, this reaction can be applied to the corresponding α,β-unsaturated aldehyde or ketone, or more commonly, to an enol ether or enol acetate (B1210297) derivative of a β-dicarbonyl compound. researchgate.netamanote.com The reaction is known for its functional group tolerance, making it suitable for complex molecules. wikipedia.org

The reactivity of the Simmons-Smith reagent can be enhanced through modifications. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is a notable example that often provides higher yields and cleaner reactions. wikipedia.org

Table 1: Examples of Simmons-Smith and Modified Cyclopropanation Reactions

SubstrateReagentProductYield (%)Reference
CyclohexeneCH₂I₂/Zn-CuBicyclo[4.1.0]heptane~90% wikipedia.org
β-Keto ester enol etherEt₂Zn/CH₂I₂γ-Keto ester precursorHigh orgsyn.org
Allylic AlcoholsEt₂Zn/CH₂I₂CyclopropylmethanolsHigh nih.gov

This table is interactive and can be sorted by column.

The mechanism involves the formation of a zinc carbenoid which then delivers a methylene (B1212753) group to the double bond in a concerted fashion, thus preserving the stereochemistry of the starting alkene. wikipedia.org

Diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, serve as versatile precursors for the generation of carbenes, which can then participate in cyclopropanation reactions. wikipedia.org These reactions are often catalyzed by transition metals, most notably copper and rhodium complexes, which modulate the reactivity and selectivity of the carbene transfer. nih.govrsc.org The reaction of a diazo compound with an α,β-unsaturated aldehyde or ketone can directly yield the desired cyclopropyl carbonyl compound.

Rhodium-catalyzed reactions, in particular, have been shown to be highly effective for the cyclopropanation of electron-deficient alkenes, which are relevant precursors for this compound. nih.gov Chiral rhodium catalysts have been developed to achieve high levels of enantioselectivity in these transformations. nih.govrsc.org

Table 2: Metal-Catalyzed Cyclopropanation with Diazo Compounds

Alkene SubstrateDiazo CompoundCatalystProductEnantiomeric Excess (ee)Reference
StyreneEthyl diazoacetateChiral Rh(II) complexEthyl 2-phenylcyclopropane-1-carboxylateup to 98% nih.gov
AcrylatesAryldiazoacetatesRh₂(S-TCPTAD)₄Substituted cyclopropane estersup to 98% nih.gov

This table is interactive and can be sorted by column.

The reaction proceeds through the formation of a metal-carbene intermediate, which then transfers the carbene moiety to the alkene.

Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), can be generated from haloforms (e.g., chloroform, bromoform) by treatment with a strong base. wikipedia.org These carbenes readily add to alkenes to form dihalocyclopropanes. The resulting gem-dihalocyclopropanes can then be reduced to the corresponding cyclopropane. This two-step sequence provides an alternative route to the cyclopropyl group.

Another approach involves the Corey-Chaykovsky reaction, where a sulfur ylide reacts with an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgpku.edu.cnyoutube.comnrochemistry.com This reaction typically proceeds via a 1,4-conjugate addition followed by an intramolecular cyclization to furnish the cyclopropane ring. youtube.com This method is particularly useful for the synthesis of cyclopropyl ketones and aldehydes from enones and enals, respectively. thieme-connect.com

Cycloalkylation Approaches via C-H Acid Activation

An alternative strategy for the formation of the cyclopropane ring involves the alkylation of a C-H acidic compound, such as a β-dicarbonyl compound, with a 1,2-dihaloalkane. bsu.edu.aznih.gov In the context of synthesizing this compound, a suitable precursor would be a β-keto aldehyde or a protected equivalent. The reaction proceeds by a double nucleophilic substitution, where the enolate of the dicarbonyl compound first displaces one halide, and then the resulting intermediate undergoes an intramolecular cyclization to displace the second halide, forming the cyclopropane ring. pressbooks.pub

This method relies on the enhanced acidity of the α-protons in β-dicarbonyl compounds, which allows for their facile deprotonation to form a nucleophilic enolate. pressbooks.pub

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions provide a powerful means of constructing cyclic systems, including cyclopropanes. wikipedia.org For the synthesis of α-cyclopropyl carbonyl compounds, a common approach involves the base-mediated cyclization of a γ-halo ketone or aldehyde. wikipedia.org The starting material can be prepared by the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by conversion of a suitable functional group at the γ-position into a leaving group.

Another intramolecular approach is the hydrogen-borrowing catalysis for the α-cyclopropanation of ketones. acs.orgnih.gov This method involves the in-situ formation of an enone from a ketone and an alcohol, followed by an intramolecular displacement of a leaving group to form the cyclopropane ring. acs.orgnih.gov

1,3-Elimination Reactions

The formation of a cyclopropane ring can be effectively achieved through intramolecular cyclization reactions, specifically 1,3-elimination. This method involves the removal of two substituents from a linear carbon chain at the 1 and 3 positions, leading to the formation of a three-membered ring.

A common strategy employs a primary haloalkane with an electron-withdrawing group at the appropriate position. Treatment with a strong base generates a carbanion, which then undergoes an intramolecular nucleophilic substitution (SNi) to displace the halide, forming the cyclopropane ring in a 3-exo-trig cyclization. This approach is fundamental to reactions like the Favorskii rearrangement and has been utilized in the synthesis of various cyclopropane derivatives, including cyclopropyl cyanide and cyclopropylacetylene. wikipedia.org

Another classic example is the Wurtz coupling, which involves the cyclization of 1,3-dihalides using a reducing metal like sodium or zinc. This method was historically significant in the first synthesis of cyclopropane. wikipedia.org More contemporary methods have expanded on these principles, for instance, using sulfoxide (B87167) elimination. A number of 2-alkyl-1-methylsulphinyl-3-phenylpropanes have been shown to undergo 1,3-elimination to produce trans-1-alkyl-2-phenylcyclopropanes. rsc.org

Hydrogen Borrowing Catalysis for α-Cyclopropanation of Ketones

A more recent and sustainable approach to forming α-cyclopropyl ketones is through hydrogen borrowing (HB) catalysis. acs.orgox.ac.ukdigitellinc.comresearchgate.netnih.govfigshare.com This powerful method enables the formation of C-C bonds by utilizing reversible oxidation state changes in a metal catalyst, with water being the only byproduct. digitellinc.com The process typically involves a transition metal catalyst that temporarily "borrows" hydrogen from an alcohol to generate a reactive carbonyl compound in situ. digitellinc.com

In the context of α-cyclopropanation, a ketone is alkylated with an alcohol that contains a leaving group. The HB catalysis facilitates the initial alkylation of the ketone. The resulting α-branched intermediate, which now possesses a pendant leaving group, then undergoes an intramolecular nucleophilic displacement by the enolate to form the cyclopropane ring. acs.orgdigitellinc.comresearchgate.net

Two complementary strategies have been demonstrated: one where the leaving group is initially on the ketone substrate and another where it is on the alcohol component. acs.orgresearchgate.net This methodology has been successfully applied to hindered ketones, and the resulting α-cyclopropyl ketones can be further transformed, for example, into synthetically useful α-cyclopropyl carboxylic acids. acs.orgdigitellinc.comresearchgate.netnih.govfigshare.com

Catalyst System Ketone Substrate Alcohol Substrate Product Key Feature
Iridium-based catalystHindered Phenyl KetoneAlcohol with a leaving groupα-Cyclopropyl KetoneIn situ generation of aldehyde for alkylation
Rhodium-based catalystCyclopropyl KetonePrimary Alcoholα-Branched KetoneSubsequent intramolecular cyclization

Selective Introduction and Transformation of Carbonyl Functions

The this compound scaffold features both an aldehyde and a ketone. The selective synthesis of these functionalities is crucial.

Synthesis of Cyclopropyl Aldehydes

Cyclopropyl aldehydes are valuable synthetic intermediates. nih.govresearchgate.net A common route to these compounds involves the ring contraction of cyclobutane (B1203170) derivatives. For example, the treatment of 1,2-cyclobutanediol with a catalyst like boron trifluoride etherate can induce a rearrangement to form cyclopropanecarboxaldehyde (B31225). orgsyn.org Another approach involves the acid-catalyzed reaction of 2-hydroxycyclobutanones with aryl thiols, which proceeds via a C4-C3 ring contraction to yield cyclopropyl carbaldehydes. nih.gov

Additionally, cyclopropyl aldehydes can be prepared through the homologation of other cyclopropyl compounds. For instance, a cyclopropyl aldehyde can be converted to a cyclopropyl acetaldehyde (B116499) through a multi-step sequence involving reduction to an alcohol, conversion to an aldehyde, and reaction with methoxymethylphosphorane. google.com

Synthesis of Cyclopropyl Ketones

The synthesis of cyclopropyl ketones can be achieved through various methods. One classical approach is the reaction of an organometallic reagent, such as methylmagnesium bromide, with a cyclopropyl cyanide. orgsyn.org Another established method involves the intramolecular cyclization of a γ-haloketone, such as 5-chloro-2-pentanone, in the presence of a base. orgsyn.org

Modern techniques offer more sophisticated routes. For example, the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones) can produce functionalized cyclopropyl ketones. nih.gov Furthermore, visible light photocatalysis can be employed in the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentane (B165970) ring systems, demonstrating the reactivity of the cyclopropyl ketone moiety. nih.gov

Starting Material Reagents Product Reaction Type
Ethyl acetoacetate (B1235776) and ethylene (B1197577) bromideBaseMethyl cyclopropyl ketoneCyclization
Cyclopropyl cyanideMethylmagnesium bromideMethyl cyclopropyl ketoneNucleophilic addition
5-Chloro-2-pentanoneSodium hydroxideMethyl cyclopropyl ketoneIntramolecular cyclization
2-HydroxychalconesCorey-Chaykovsky reagent(Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketonesCyclopropanation

Methodologies for Keto-Aldehyde Scaffolds

The synthesis of molecules containing both a ketone and an aldehyde, known as keto-aldehydes or more broadly as 1,4-dicarbonyl compounds, presents a significant synthetic challenge due to the potential for competing reactions and the need for selective functional group manipulation. researchgate.net

Several strategies have been developed to construct 1,4-dicarbonyl systems. The Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound catalyzed by a nucleophile like a thiazolium salt, is a powerful tool for this purpose. nih.gov Photocatalytic oxidative radical addition reactions have also emerged as a mild and efficient method for synthesizing unsymmetrical 1,4-dicarbonyl compounds. acs.org

For the specific case of α-keto aldehydes, a selective oxidation of α-hydroxy ketones catalyzed by copper(I) with oxygen as the oxidant has been reported as an efficient method. rsc.orgresearchgate.net Another approach involves the oxidation of readily available sulfoxonium ylides using Oxone in a biphasic system. chemrxiv.org

Stereoselective and Enantioselective Synthesis Strategies

Achieving the desired stereochemistry in the final product is a critical aspect of modern organic synthesis. For molecules like this compound, both the relative and absolute stereochemistry of the substituents on the cyclopropane ring and the adjacent chiral center need to be controlled.

Enantioselective methods for the synthesis of cyclopropanes are well-established. The Michael Initiated Ring Closure (MIRC) reaction is a prominent strategy that involves the conjugate addition of a nucleophile to an activated alkene followed by an intramolecular cyclization. rsc.org The use of chiral catalysts, such as modified cinchona alkaloids, can induce high levels of enantioselectivity in these reactions. rsc.org

For the synthesis of chiral cis-cyclopropanes, a modular approach using the electron donor-acceptor (EDA) interaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters has been developed. This method is activated by visible light without the need for a photocatalyst and allows for the stereoselective formation of the cyclopropane ring. nih.govchemrxiv.org

In the context of hydrogen borrowing catalysis, the combination of a chiral iridium catalyst with a chiral phosphoric acid has been shown to produce enantioenriched α-branched amines, demonstrating the potential for stereocontrol in this type of transformation. nih.gov

Reaction Type Catalyst/Reagent Key Feature
Michael Initiated Ring Closure (MIRC)Chiral phase-transfer catalysts (e.g., cinchona alkaloids)Asymmetric induction during cyclization
PhotodecarboxylationChiral benzothiazolinesStereoselective hydrogen-atom donation
Hydrogen Borrowing CatalysisChiral Iridium catalyst and Chiral Phosphoric AcidDual catalysis for enantioselective alkylation

Asymmetric Cyclopropanation Reactions

The formation of the chiral cyclopropane core is a critical step in the synthesis of this compound. Asymmetric cyclopropanation reactions, which introduce the three-membered ring with a high degree of enantioselectivity, are paramount. These methods can be broadly categorized into chiral catalyst-mediated approaches and biocatalytic cyclopropanation.

Chiral Catalyst-Mediated Approaches

The use of chiral catalysts to mediate the cyclopropanation of α,β-unsaturated aldehydes is a powerful strategy for establishing the stereochemistry of the cyclopropane ring. mdpi.com These catalysts create a chiral environment that directs the approach of the cyclopropanating agent to one face of the double bond, resulting in an enantiomerically enriched product.

Organocatalysis has emerged as a particularly effective approach. Chiral secondary amines, such as diphenylprolinol silyl (B83357) ether, have been shown to catalyze the asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, yielding highly functionalized cyclopropanes with excellent enantio- and diastereoselectivities. diva-portal.org This method allows for the formation of two new carbon-carbon bonds and two stereogenic centers in a single operation.

Another notable example involves the use of chiral oxazaborolidinium ion catalysts in the reaction of α,β-unsaturated aldehydes with α-substituted α-diazoesters. mdpi.com This approach has been successfully applied to the asymmetric synthesis of dictyopterenes, which are natural products containing a cyclopropane ring. mdpi.com

The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. For instance, in the organocatalytic cyclopropanation of enals using benzyl (B1604629) chlorides, chiral secondary amines can afford formyl cyclopropane derivatives in good yields with moderate to excellent stereoselectivities. organicchemistrydata.org Rhodium complexes bearing chiral ligands have also proven to be effective catalysts for the enantioselective cyclopropanation of alkenes with diazo compounds, leading to 1,2,3-trisubstituted cyclopropanes with high diastereomeric and enantiomeric excess. organic-chemistry.org

Table 1: Chiral Catalyst-Mediated Asymmetric Cyclopropanation of α,β-Unsaturated Aldehydes
CatalystSubstrateReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Diphenylprolinol TMS etherα,β-Unsaturated aldehydesBromomalonates>30:190-98%
Chiral Oxazaborolidinium Ion (COBI)α,β-Unsaturated aldehydesα-Substituted α-diazoestersHighHigh
Chiral Secondary AminesEnalsBenzyl chloridesModerate to ExcellentModerate to Excellent
Chiral Rhodium(III) Complexβ,γ-Unsaturated ketoestersSulfoxonium ylides>20:1up to 99%
Biocatalytic Cyclopropanation

Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for asymmetric cyclopropanation. Enzymes, with their exquisitely defined active sites, can catalyze reactions with remarkable stereocontrol. rochester.edu

Engineered enzymes, such as variants of sperm whale myoglobin, have been developed to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones. rochester.edu This chemoenzymatic strategy allows for the stereoselective assembly of cyclopropyl ketones, which are versatile intermediates for further functionalization.

Ene reductases are another class of enzymes that have been repurposed for asymmetric cyclopropanation. These enzymes can catalyze the reductive cyclization of α,β-unsaturated compounds, providing access to chiral cyclopropyl derivatives with excellent enantiomeric excess (up to 99%). mdpi.com

A notable development in biocatalytic cyclopropanation is the use of engineered tautomerases for the enantioselective synthesis of cyclopropanes from the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes. This cofactor-independent enzymatic reaction exhibits excellent stereocontrol, affording cyclopropanes with high diastereo- and enantiopurity. rsc.org

Table 2: Biocatalytic Asymmetric Cyclopropanation
EnzymeSubstrateReagentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Engineered MyoglobinVinylarenesDiazoketones>99% de>99% ee
Ene Reductasesα,β-Unsaturated compounds--up to 99%
Engineered Tautomeraseα,β-Unsaturated aldehydesDiethyl 2-chloromalonateup to 25:1up to 99:1

Diastereoselective Transformations of Cyclopropyl Precursors

Once the chiral cyclopropane ring is formed, subsequent transformations must be conducted with high diastereoselectivity to control the stereochemistry of the butanal side chain. This often involves leveraging the existing stereocenters on the cyclopropane to direct the stereochemical outcome of subsequent reactions.

One strategy involves the use of a "temporary stereocentre." In this approach, an aldol (B89426) reaction between a chiral auxiliary-bearing propionate (B1217596) and an α,β-unsaturated aldehyde generates a syn-aldol product with a temporary β-hydroxyl stereocenter. This hydroxyl group then directs a subsequent diastereoselective cyclopropanation of the alkene. Finally, a retro-aldol reaction removes the chiral auxiliary and the temporary stereocenter, yielding an enantiopure cyclopropane-carboxaldehyde. mdpi.com

The inherent strain and unique electronic properties of the cyclopropane ring can also be exploited to influence the stereoselectivity of reactions on adjacent functionalities. For instance, the diastereoselective synthesis of polysubstituted cyclopropanes can be achieved through transformations of alkenyl cyclopropyl carbinol derivatives, where the cyclopropyl group directs the stereochemical outcome of reactions on the double bond.

Control of Relative Stereochemistry in Carbonyl Additions

The final key step in the synthesis of this compound involves the stereocontrolled addition of a propyl group to the carbonyl of a chiral cyclopropanecarboxaldehyde precursor, followed by oxidation to the ketone. The stereochemistry of this addition is crucial for establishing the final stereocenter on the butanal side chain.

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes is often governed by Felkin-Anh or Cram-chelation models. organicchemistrydata.org In the Felkin-Anh model, the nucleophile attacks the carbonyl group from the face opposite to the largest substituent at the α-carbon, proceeding through a staggered conformation to minimize steric interactions. organicchemistrydata.org

For cyclopropanecarboxaldehydes, the cyclopropyl group itself acts as a bulky substituent, influencing the trajectory of the incoming nucleophile. The relative stereochemistry of the substituents on the cyclopropane ring will further bias the facial selectivity of the carbonyl addition.

The choice of the organometallic reagent and the presence of chelating agents can also significantly impact the diastereoselectivity. For example, the addition of Grignard reagents to α-chiral aldehydes can be highly diastereoselective, and the stereochemical outcome can sometimes be reversed by the addition of chelating agents that enforce a specific conformation of the substrate.

Biocatalytic methods can also be employed to control the stereochemistry of the alcohol formed upon reduction of a ketone precursor or addition to an aldehyde. Alcohol dehydrogenases (ADHs) are capable of stereoselectively reducing ketones to produce chiral secondary alcohols. acsgcipr.org Similarly, the oxidation of a diastereomeric mixture of alcohols, where one diastereomer is preferentially oxidized, can lead to the kinetic resolution of the desired alcohol stereoisomer. mdpi.com

Table 3: Models for Predicting Stereochemistry in Carbonyl Additions
ModelKey Principle
Felkin-Anh ModelNucleophilic attack occurs anti-periplanar to the largest substituent on the α-carbon.
Cram-Chelation ModelIn the presence of a chelating group on the α-carbon, the molecule adopts a rigid, cyclic conformation, and the nucleophile attacks from the less hindered face.

Elucidation of Reaction Mechanisms in 2 Cyclopropanecarbonylbutanal Frameworks

Mechanisms of Cyclopropane (B1198618) Ring-Opening and Rearrangements

The three-membered ring of cyclopropane is susceptible to cleavage under various conditions, leading to a range of linear or rearranged products. The presence of both a ketone and an aldehyde group directly attached to the cyclopropane ring in a hypothetical "2-Cyclopropanecarbonylbutanal" would create a donor-acceptor (D-A) cyclopropane system. This electronic arrangement significantly influences the regioselectivity and facility of ring-opening reactions. rsc.orgthieme-connect.comsnnu.edu.cn

Radical reactions provide a powerful avenue for the functionalization of cyclopropanes. The general mechanism involves the generation of a radical species that adds to the cyclopropane ring, initiating its cleavage.

In the context of cyclopropyl (B3062369) ketones, radical-mediated ring-opening can be initiated by various means, including photochemically or through the use of radical initiators. For instance, the addition of a radical to a cyclopropyl ketone can lead to the formation of a more stable radical intermediate through ring opening. nih.govscispace.com Computational studies on cyclopropyl ketones have shown that the stability of the resulting ketyl radical and the subsequent cyclopropyl fragmentation are enhanced by conjugation with an aryl ring. acs.org While "this compound" is aliphatic, the general principle of forming a stabilized radical intermediate would still apply.

A common pathway involves the β-scission of a radical intermediate. For instance, a radical addition to the carbonyl group could generate an oxygen-centered radical, which then triggers the opening of the cyclopropane ring to form a more stable carbon-centered radical. nih.gov The regioselectivity of the ring opening, i.e., which C-C bond of the cyclopropane cleaves, is influenced by the stability of the resulting radical. Cleavage will preferentially occur to form the more substituted, and thus more stable, radical. ucl.ac.uk

Table 1: Key Steps in Radical-Mediated Ring-Opening of Cyclopropyl Ketones

StepDescription
Initiation Generation of a radical species (e.g., from an initiator like AIBN or via photolysis).
Addition The radical adds to the cyclopropyl ketone, often at the carbonyl oxygen or the cyclopropane ring itself.
Ring-Opening The resulting radical intermediate undergoes β-scission of a cyclopropane C-C bond to relieve ring strain and form a more stable, open-chain radical.
Propagation/Termination The newly formed radical can propagate the chain by reacting with another molecule or terminate through various radical combination or disproportionation pathways.

This table summarizes the general mechanistic steps in the radical-mediated ring-opening of cyclopropyl ketones.

Research on methylenecyclopropanes (MCPs) has shown that radical addition to the double bond leads to a cyclopropyl-substituted carbon radical that readily undergoes ring-opening. nih.gov Similarly, photoredox catalysis can be used to generate radical anions from aryl cyclopropyl ketones, which then undergo cycloaddition reactions involving ring fragmentation. nih.gov

Transition metals are potent catalysts for the rearrangement and ring expansion of cyclopropanes. These reactions often proceed through the formation of metallacyclic intermediates. The specific reaction pathway and resulting product are highly dependent on the metal catalyst, ligands, and the substrate's structure. thieme-connect.comwikipedia.org

For cyclopropyl ketones, a common rearrangement is the Cloke-Wilson rearrangement, which can be catalyzed by various transition metals like palladium, rhodium, and iron, as well as Lewis acids. rsc.org This rearrangement typically leads to the formation of dihydrofurans. The mechanism involves the coordination of the metal to the carbonyl group, followed by cleavage of the cyclopropane ring to form a metallacyclopentene intermediate, which then undergoes reductive elimination to yield the final product. rsc.org

Rhodium catalysts, in particular, have been shown to be effective in promoting the ring expansion of cyclopropanes. For example, Rh(I) can catalyze the rearrangement of vinylcyclopropanes to cycloheptadienes. nih.govnih.gov While "this compound" lacks a vinyl group, the principle of metal-catalyzed C-C bond cleavage and rearrangement is broadly applicable. Gold catalysts have also been employed for the rearrangement of α-carbonyl cyclopropanes. researchgate.net

Table 2: Examples of Metal-Catalyzed Rearrangements of Cyclopropyl Ketones

Catalyst SystemSubstrate TypeProduct TypeReference
PdCl₂(MeCN)₂Alkylidene cyclopropyl ketonesTetrasubstituted furans rsc.org
Rh(I) complexesVinylcyclopropanesCycloheptadienes nih.govnih.gov
AgOTfCyclopropyl ketonesDihydrofurans rsc.org
Au(I) complexesα-Carbonyl cyclopropanesRearranged products researchgate.net
Bu₄N[Fe(CO)₃(NO)]Vinyl cyclopropanesVinyldihydrofurans rsc.org

This interactive table provides examples of different metal catalysts used in the rearrangement of cyclopropyl ketones and the resulting products.

The presence of electron-withdrawing groups, such as the aldehyde and ketone in "this compound," makes the cyclopropane ring susceptible to attack by nucleophiles. These are often referred to as donor-acceptor (D-A) cyclopropanes. rsc.orgthieme-connect.comsnnu.edu.cn The reaction typically proceeds via a nucleophilic attack on one of the cyclopropyl carbons, leading to ring opening. The stereochemistry of this process often occurs with an inversion of configuration at the reaction center, analogous to an SN2 reaction. thieme-connect.comnih.gov

A wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can participate in these reactions. thieme-connect.comacs.org The regioselectivity of the nucleophilic attack is generally at the carbon β to the electron-withdrawing group. For a D-A cyclopropane, the nucleophile attacks the carbon bearing the donor group, and the bond between this carbon and the carbon bearing the acceptor group cleaves.

Brønsted and Lewis acids can catalyze the nucleophilic ring-opening of D-A cyclopropanes by activating the acceptor group, making the cyclopropane more electrophilic. snnu.edu.cnacs.org For instance, the use of a Brønsted acid in a fluorinated alcohol solvent has been shown to be a general method for the ring-opening of D-A cyclopropanes with a variety of nucleophiles. acs.org

The reaction of D-A cyclopropanes with N-nucleophiles, such as amines and amides, provides a route to 1,3-functionalized compounds which are valuable synthetic intermediates. thieme-connect.comresearchgate.net Similarly, carbon-centered nucleophiles can be used to form new C-C bonds. rsc.org

Mechanistic Aspects of Carbonyl Group Transformations

The aldehyde and ketone functionalities in "this compound" are prime targets for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.

Aldehydes are generally more reactive towards nucleophiles than ketones for both steric and electronic reasons. libretexts.orgncert.nic.in The single hydrogen atom attached to the aldehyde carbonyl offers less steric hindrance to an incoming nucleophile compared to the two alkyl groups of a ketone. libretexts.orgncert.nic.in Electronically, the two alkyl groups in a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than in an aldehyde. ncert.nic.in

The general mechanism for nucleophilic addition to an aldehyde involves the attack of the nucleophile on the carbonyl carbon. libretexts.orgopenstax.org This breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then protonated, typically by the solvent or an added acid, to yield an alcohol. libretexts.orgopenstax.org

A classic example is the addition of hydrogen cyanide (HCN) to an aldehyde, which forms a cyanohydrin. chemguide.co.uklibretexts.org This reaction is typically catalyzed by a base, which generates the more nucleophilic cyanide ion (CN⁻). ncert.nic.inchemguide.co.uk

The mechanism of nucleophilic addition to ketones is analogous to that of aldehydes, involving the formation of a tetrahedral alkoxide intermediate followed by protonation. libretexts.orgopenstax.org However, as mentioned, ketones are generally less reactive. ncert.nic.in

Strong nucleophiles, such as Grignard reagents and organolithium compounds, readily add to ketones to form tertiary alcohols after an acidic workup. Weaker nucleophiles may require acid catalysis to enhance the electrophilicity of the carbonyl carbon.

In the case of "this compound," the ketone is a cyclopropyl ketone. The electronic properties of the cyclopropyl group can influence the reactivity of the adjacent carbonyl. The cyclopropyl group can stabilize an adjacent positive charge, which might slightly increase the electrophilicity of the ketone's carbonyl carbon compared to a simple alkyl ketone. However, the steric bulk of the cyclopropyl group would still be a factor.

Computational studies on SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones have shown that the reactivity is influenced by the stability of the intermediate ketyl radical. acs.orgmanchester.ac.uk Reductive photoinduced electron transfer reactions with bicyclic α-cyclopropyl-substituted ketones have also been studied, leading to regioselective cleavage of a cyclopropyl bond. acs.org

Conjugate Addition (1,4-Addition) to α,β-Unsaturated Carbonyl Systems

While this compound itself is not an α,β-unsaturated carbonyl compound, its derivatives, formed through reactions such as aldol (B89426) condensation, can be. For instance, the dehydration of an aldol adduct derived from this compound would generate a conjugated system where the cyclopropylcarbonyl group acts as a substituent. In such a system, the cyclopropane ring can influence the reactivity of the enone.

Conjugate addition, or 1,4-addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reactivity is attributed to the electronic conjugation between the carbon-carbon double bond and the carbonyl group, which delocalizes the electrophilic character to the β-carbon. rsc.org The general mechanism proceeds via nucleophilic attack at the β-carbon to form an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com

The nature of the nucleophile is a critical factor in determining whether 1,2-addition (at the carbonyl carbon) or 1,4-addition occurs. rsc.org Softer nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiols, generally favor 1,4-addition. masterorganicchemistry.com In contrast, harder nucleophiles like organolithium and Grignard reagents tend to favor 1,2-addition.

In the context of a derivative of this compound that is an α,β-unsaturated ketone, the cyclopropyl group can exert electronic effects that modulate the electrophilicity of the β-carbon. The cyclopropane ring is known to possess σ-aromaticity and can donate electron density to an adjacent π-system. This property could potentially influence the rate and regioselectivity of conjugate addition reactions. Research on cyclopropyl-substituted enones has shown that these systems readily undergo conjugate addition, and the cyclopropane ring often remains intact during these reactions. researchgate.netrsc.org

Table 1: Nucleophiles in Conjugate Addition to α,β-Unsaturated Carbonyls

Nucleophile TypePredominant Mode of AdditionExample Reagents
Soft Nucleophiles1,4-Addition (Conjugate)R₂CuLi (Gilman reagents), Enolates, Amines, Thiols
Hard Nucleophiles1,2-Addition (Direct)RLi (Organolithium), RMgX (Grignard)

Aldol and Related Condensation Reactions

The this compound molecule possesses acidic α-hydrogens at the C-2 position, making it a suitable substrate for aldol and related condensation reactions. These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis. nih.gov The reaction can proceed under either basic or acidic catalysis, leading to the formation of a β-hydroxy carbonyl compound (an aldol adduct), which may subsequently dehydrate to an α,β-unsaturated carbonyl compound. nih.gov

Under basic conditions, a base abstracts an α-proton from this compound to form a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of aldehyde or ketone. In a self-condensation of this compound, the enolate would attack the aldehyde carbonyl of another molecule. Subsequent protonation of the resulting alkoxide yields the aldol adduct.

Research on similar cyclopropyl ketones and aldehydes has demonstrated their participation in aldol reactions. For instance, vicinally substituted trimethylsilylmethyl cyclopropyl ketones have been shown to generate enolates that undergo diastereoselective aldol additions with aldehydes. acs.orgnih.gov Furthermore, one-pot ring-opening/aldol reactions of (cyclopropyl)methylstannanes have been developed, showcasing the versatility of cyclopropane-containing substrates in these transformations. researchgate.net The stereochemical outcome of these reactions can often be controlled by the choice of reagents and reaction conditions.

Table 2: Key Steps in the Base-Catalyzed Aldol Reaction of this compound

StepDescription
1. Enolate FormationA base removes an acidic α-proton from the C-2 position to form a resonance-stabilized enolate.
2. Nucleophilic AttackThe enolate attacks the carbonyl carbon of another aldehyde or ketone molecule.
3. ProtonationThe resulting alkoxide intermediate is protonated by a protic solvent or weak acid to give the β-hydroxy carbonyl product.
4. Dehydration (optional)Upon heating or under certain conditions, the aldol adduct can eliminate a molecule of water to form an α,β-unsaturated carbonyl compound.

Concerted and Stepwise Mechanistic Considerations in Cyclopropyl Transformations

A key aspect of the chemistry of this compound is the reactivity of the cyclopropane ring itself. The inherent strain of the three-membered ring makes it susceptible to ring-opening reactions under various conditions. These transformations can proceed through either concerted or stepwise mechanisms, a distinction that is crucial for understanding and predicting product formation.

A concerted reaction occurs in a single step, where bond breaking and bond forming happen simultaneously, passing through a single transition state without the formation of any intermediates. In contrast, a stepwise reaction involves two or more elementary steps and the formation of one or more reaction intermediates.

The ring-opening of cyclopropyl carbonyl compounds can be initiated by heat, light, or chemical reagents, particularly Lewis acids. uni-regensburg.denih.govnih.gov For example, Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes often proceeds through a stepwise mechanism involving a zwitterionic intermediate. uni-regensburg.denih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the activating group. ucl.ac.uk In many cases, the reaction proceeds to cleave the bond that leads to the more stable carbocationic or radical intermediate. ucl.ac.uk

Mechanistic studies, including the use of radical clocks and stereochemical analysis, have been employed to differentiate between concerted and stepwise pathways in cyclopropyl transformations. researchgate.net For instance, the ring-opening of a cyclopropylcarbinyl radical is an extremely fast process and is often used as a probe to determine if a radical intermediate is involved in a reaction mechanism. Studies on α-cyclopropyl β-dicarbonyl compounds have shown that under certain oxidative conditions, the cyclopropane ring remains intact, suggesting that a localized radical at the α-position is not formed, which points away from certain stepwise radical pathways. researchgate.net

The stereochemistry of ring-opening reactions of cyclopropylenones with organocuprates has been shown to be highly stereospecific, providing evidence against radical anion intermediates and suggesting a mechanism involving direct nucleophilic attack or a concerted-like process. researchgate.net The tandem Heck–cyclopropane ring-opening reaction of cyclopropyl diols has also been studied mechanistically, revealing the dual roles of hydroxyl groups in controlling the regio- and stereoselectivity of the C-C bond cleavage. nih.govacs.org

Ultimately, whether a transformation of the cyclopropyl group in a this compound framework is concerted or stepwise depends critically on the specific reaction conditions and the nature of any catalysts or reagents involved.

Table 3: Comparison of Concerted and Stepwise Mechanisms in Cyclopropyl Transformations

FeatureConcerted MechanismStepwise Mechanism
Number of Steps OneTwo or more
Intermediates NoneOne or more (e.g., carbocation, radical, zwitterion)
Transition States OneMultiple
Stereochemistry Often stereospecificCan be stereospecific or stereorandom, depending on the intermediate's nature and lifetime
Influencing Factors Orbital symmetry, substrate geometryStability of potential intermediates, reaction conditions

Synthetic Applications of 2 Cyclopropanecarbonylbutanal As a Versatile Synthetic Intermediate

As Precursors for Functionalized Aliphatic and Alicyclic Compounds

The presence of two distinct carbonyl functionalities, an aldehyde and a ketone, in 2-cyclopropanecarbonylbutanal offers selective reactivity, enabling its use as a precursor for various functionalized open-chain and cyclic compounds.

Synthesis of Cyclopropylcarbinols

Cyclopropylcarbinols are important structural motifs found in numerous natural products and pharmacologically active compounds. The selective reduction of the carbonyl groups in this compound provides a direct route to these valuable building blocks. The aldehyde can be selectively reduced in the presence of the ketone using mild reducing agents, or both carbonyls can be reduced simultaneously under more forcing conditions.

The selective reduction of the aldehyde functionality can be achieved using reagents such as sodium borohydride (B1222165) (NaBH₄) at low temperatures or other chemoselective reducing agents. This would yield 1-cyclopropanecarbonylbutan-1-ol. Conversely, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ketone to afford 1-(1-hydroxybutyl)cyclopropylmethanol.

Table 1: Proposed Reduction of this compound

Starting MaterialReagentProduct
This compoundNaBH₄2-Cyclopropanecarbonylbutan-1-ol
This compoundLiAlH₄1-(1-Hydroxybutyl)cyclopropylmethanol

Preparation of Cyclopropylamines

Cyclopropylamines are key components in many pharmaceutical agents due to their ability to impart unique conformational constraints and metabolic stability. While direct synthesis from this compound is not extensively documented, a plausible and efficient method is through reductive amination.

This process would involve the initial formation of an imine or enamine by reacting this compound with ammonia (B1221849) or a primary amine, followed by in situ reduction. The choice of reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is crucial for the success of this one-pot reaction. This would lead to the formation of 2-(aminomethyl)butanal derivatives or, if both carbonyls react, diamino compounds. A more direct route to a primary cyclopropylamine (B47189) would involve the conversion of the cyclopropanecarbonyl moiety to an amine, possibly through a Hofmann or Curtius rearrangement of a derivative, though this would be a multi-step process. A more general method for producing cyclopropylamines involves the Hofmann reaction on cyclopropanecarboxamides google.com.

Construction of Complex Heterocyclic Systems

The inherent reactivity of the 1,3-dicarbonyl-like functionality in conjunction with the strained cyclopropane (B1198618) ring makes this compound an excellent substrate for constructing various heterocyclic scaffolds.

Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles can be achieved through condensation reactions with nitrogen nucleophiles. For instance, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyrazole (B372694) or dihydropyridazine (B8628806) derivatives. The precise structure of the resulting heterocycle would depend on the reaction conditions and the substitution pattern of the hydrazine. General strategies for synthesizing nitrogen heterocycles often involve the carbonylative C-C bond activation of cyclopropanes, a process that can be directed by nitrogen-based groups to form complex ring systems nih.gov. While specific examples with this compound are not prevalent, the principles of these reactions are applicable. Green chemistry approaches are also being developed for the synthesis of nitrogen-containing heterocycles in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) mdpi.com.

Oxygen-Containing Heterocycles, e.g., Dihydrofurans via Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement is a thermal or acid/base-catalyzed isomerization of cyclopropyl (B3062369) ketones or aldehydes into dihydrofurans. This reaction is driven by the release of ring strain from the three-membered cyclopropane ring to form a more stable five-membered dihydrofuran ring. This compound is an ideal candidate for this rearrangement due to the presence of the cyclopropyl ketone moiety.

The rearrangement can be initiated by heat or catalyzed by acids (Brønsted or Lewis) or bases. nih.govorganicreactions.org The mechanism involves the cleavage of a carbon-carbon bond in the cyclopropane ring, followed by ring expansion to form the dihydrofuran. The regioselectivity of the ring opening can be influenced by the substituents on the cyclopropane ring and the reaction conditions. For this compound, the rearrangement would be expected to yield a substituted 2,3-dihydrofuran. Recent advancements have shown that this rearrangement can be catalyzed by copper complexes, allowing for the synthesis of highly substituted dihydrofurans. rsc.org Organocatalytic versions of the Cloke-Wilson rearrangement have also been developed, using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane). researchgate.net

Derivatization into Strained Carbocyclic Structures (e.g., Cyclobutanone Derivatives)

The strained nature of the cyclopropane ring in this compound can be exploited to construct other strained ring systems, such as cyclobutanones. This transformation typically involves a ring expansion reaction.

A common method for the synthesis of cyclobutanones from cyclopropyl derivatives involves the rearrangement of cyclopropylcarbinols. organic-chemistry.org For this compound, this would first require the selective reduction of the ketone to a cyclopropylcarbinol. Treatment of the resulting alcohol with an acid or a Lewis acid could then induce a pinacol-type rearrangement, where one of the cyclopropane ring bonds migrates, leading to the expansion of the three-membered ring to a four-membered cyclobutanone. The synthesis of cyclobutanones can also be achieved through various other methods, including [2+2] cycloadditions and rearrangements of other cyclopropane derivatives. utexas.eduunica.it

Table 2: Summary of Synthetic Applications

SectionApplicationKey TransformationPotential Product Class
4.1.1Synthesis of Functionalized Aliphatic CompoundsSelective/Total ReductionCyclopropylcarbinols
4.1.2Synthesis of Functionalized Alicyclic CompoundsReductive AminationCyclopropylamines
4.2.1Construction of N-HeterocyclesCondensation/CyclizationPyrazoles, Dihydropyridazines
4.2.2Construction of O-HeterocyclesCloke-Wilson RearrangementDihydrofurans
4.3Derivatization into Strained CarbocyclesRing ExpansionCyclobutanone Derivatives

Role in Multi-Component and Cascade Reaction Sequences

While specific documented examples of this compound in multi-component and cascade reactions are not prevalent in existing literature, its molecular architecture, featuring both an aldehyde and a ketone functional group in proximity to a strained cyclopropane ring, presents significant potential for its application in such complex transformations. The strategic positioning of these reactive sites allows for the design of novel reaction sequences, leading to the rapid assembly of intricate molecular scaffolds.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates structural features from each of the starting materials. organic-chemistry.orgtcichemicals.com Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more transformations that occur consecutively in a one-pot fashion, where each subsequent step is triggered by the functionality generated in the previous one. baranlab.orgwikipedia.org The inherent reactivity of this compound makes it a promising candidate for both types of processes.

The aldehyde group in this compound can readily participate in classic multi-component reactions such as the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis. For instance, in a hypothetical Biginelli-type reaction, this compound could react with a β-ketoester and urea (B33335) or thiourea (B124793) to generate a dihydropyrimidinone derivative bearing a cyclopropylcarbonyl moiety.

A hypothetical Hantzsch-type reaction could similarly involve the condensation of this compound with two equivalents of a β-ketoester and an ammonia source to yield a dihydropyridine core. The presence of the ketone functionality could potentially lead to further intramolecular reactions or serve as a handle for subsequent transformations.

The true synthetic utility of this compound, however, may lie in cascade reactions where the cyclopropane ring actively participates in the transformation. The strain energy of the cyclopropane ring can be harnessed to drive ring-opening cascades, leading to the formation of larger, more complex cyclic or acyclic structures.

One can envision a scenario where an initial reaction at one of the carbonyl groups, for example, the formation of an iminium ion from the aldehyde, could trigger a nucleophilic attack from the cyclopropane ring, initiating a cascade of bond formations and cleavages. Such a process could lead to the construction of cyclopentane (B165970) or cyclohexane (B81311) derivatives, depending on the reaction conditions and the nature of the other participating reactants.

Below are illustrative tables of hypothetical multi-component and cascade reactions involving this compound, based on established chemical principles.

Table 1: Hypothetical Multi-Component Reactions of this compound

Reaction TypeReactant 1Reactant 2Reactant 3CatalystPotential Product Structure
Biginelli ReactionThis compoundEthyl acetoacetate (B1235776)UreaAcid (e.g., HCl)Dihydropyrimidinone derivative
Hantzsch Dihydropyridine SynthesisThis compoundEthyl acetoacetate (2 equiv.)Ammonia-Dihydropyridine derivative
Ugi ReactionThis compoundAnilineAcetic acidIsocyanideα-acylamino amide derivative

Table 2: Hypothetical Cascade Reactions Initiated from this compound

Cascade TypeInitiating ReagentKey IntermediatePotential Final Product
Cationic CascadeLewis Acid (e.g., TiCl4)Cyclopropylcarbinyl cationSubstituted cyclopentene (B43876) derivative
Radical CascadeRadical Initiator (e.g., AIBN) with a radical acceptorCarbon-centered radical after ring openingFunctionalized acyclic ketone
Nucleophilic CascadeOrganometallic reagent (e.g., Grignard)Alkoxide triggering intramolecular cyclizationBicyclic alcohol

These hypothetical examples underscore the potential of this compound as a versatile building block in the realm of multi-component and cascade reactions, offering pathways to novel and structurally diverse molecules. Further experimental exploration is warranted to fully realize the synthetic capabilities of this intriguing compound.

Catalytic Strategies Applied to 2 Cyclopropanecarbonylbutanal Transformations

Transition Metal Catalysis

Transition metals are adept at activating the strained C-C bonds of cyclopropanes through oxidative addition, leading to metallacyclobutane intermediates that can undergo a variety of subsequent reactions wikipedia.org. The presence of the carbonyl group in 2-Cyclopropanecarbonylbutanal can influence the regioselectivity of this ring-opening and participate in subsequent catalytic steps.

Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling reactions. In the context of cyclopropyl (B3062369) ketones, palladium catalysis can facilitate stereoselective ring-opening reactions to furnish α,β-unsaturated ketones rsc.org. It is plausible that this compound could undergo a similar transformation.

One potential pathway involves the oxidative addition of a low-valent palladium species to one of the cyclopropane (B1198618) C-C bonds, forming a palladacyclobutane intermediate. Subsequent β-hydride elimination from this intermediate, followed by reductive elimination, could lead to the formation of a ring-opened product. The specific product would depend on the regioselectivity of the initial C-C bond activation.

Catalyst SystemPotential Transformation of this compoundExpected Product ClassReference Analogy
Pd(OAc)₂ / LigandRing-opening isomerizationα,β-Unsaturated aldehydeStereoselective ring-opening of aryl cyclopropyl ketones rsc.org
Pd(0) / Lewis AcidCross-coupling with aryl/vinyl halidesRing-opened and coupled productCross-coupling of cyclopropanol-derived ketone homoenolates rsc.org

Furthermore, palladium-catalyzed cascade reactions have been reported for vinyl-substituted donor-acceptor cyclopropanes, leading to the formation of larger ring systems nih.gov. While this compound lacks the vinyl group, this highlights the potential for designing cascade processes involving the aldehyde functionality.

Cobalt catalysts offer unique reactivity in transformations involving cyclopropanes. A notable example is the intramolecular hydroacylation of benzaldehydes bearing ortho-cyclopropylvinyl groups, which proceeds via cyclopropane cleavage dntb.gov.ua. This suggests that cobalt could catalyze an intramolecular reaction of this compound if a suitable internal unsaturation were present.

In the absence of such a feature, cobalt catalysts, known for their ability to generate radical species, could potentially initiate a ring-opening of the cyclopropane ring. Cobalt(II) complexes, for instance, are effective in asymmetric cyclopropanation reactions, proceeding through a stepwise radical mechanism acs.org. A reverse process, a cobalt-catalyzed ring-opening, could be envisaged under appropriate conditions.

Catalyst SystemPotential Transformation of this compoundExpected Product ClassMechanistic Insight
Co(diphosphine)Intramolecular hydroacylation (with modification)Cyclic ketoneC-H activation and β-carbon elimination from cyclopropane dntb.gov.ua
Co(II) complexesRadical ring-openingLinear aldehyde or ketoneStepwise radical mechanism observed in cyclopropanation acs.org

Gold catalysts, particularly in the form of nanoparticles, have emerged as powerful tools in organic synthesis. Gold(I) complexes are known to catalyze cycloisomerizations of 1,n-enynes via intermediates described as cyclopropyl gold(I) carbene-like species nih.gov. While this compound is not an enyne, this reactivity highlights the affinity of gold for activating strained rings in concert with unsaturated functionalities.

Gold nanoparticle catalysts have been shown to be effective in a range of reactions, including carbon-carbon coupling researchgate.net. It is conceivable that gold nanoparticles could catalyze the transformation of this compound, potentially through activation of the aldehyde C-H bond or interaction with the cyclopropane ring, leading to either oxidation or rearrangement products.

Catalyst SystemPotential Transformation of this compoundExpected Product ClassReference Concept
Au(I) complexesRearrangement/IsomerizationUnsaturated aldehydeFormation of cyclopropyl gold carbene-like intermediates nih.gov
Au NanoparticlesOxidation or C-H functionalizationCarboxylic acid or coupled productGeneral catalytic activity of gold nanoparticles in oxidation and coupling researchgate.net

Iridium catalysts have demonstrated remarkable efficacy in the C-H borylation of cyclopropanes, selectively functionalizing the methylene (B1212753) C-H bonds nih.govsemanticscholar.org. This suggests a potential pathway for the direct functionalization of the cyclopropane ring in this compound without ring-opening. Such a transformation would yield a valuable boronate ester, which could be further elaborated through subsequent cross-coupling reactions.

Additionally, iridium(I) complexes are known to catalyze the intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides, proceeding through an iridium carbene intermediate nih.govresearchgate.netescholarship.org. While this is a cyclopropane-forming reaction, it underscores the capability of iridium to interact with and mediate reactions involving three-membered rings and adjacent carbonyl functionalities.

Catalyst SystemPotential Transformation of this compoundExpected Product ClassKey Feature
[Ir(COD)OMe]₂ / LigandC-H Borylation of cyclopropane ringCyclopropylboronate esterHigh selectivity for methylene C-H bonds nih.govsemanticscholar.org
Ir(I) complexesIsomerization or rearrangementUnsaturated aldehydeInteraction with carbonyl and strained ring

Nickel catalysts are widely used in cross-coupling reactions and can also effect transformations of strained ring systems. For instance, nickel(0) catalysis has been employed in the stereospecific cross-coupling of vinyl-dioxanones with boroxines to form tetrasubstituted cyclopropanes nih.gov. This reaction proceeds through a (cyclopropyl-carbinyl)nickel complex, showcasing nickel's ability to engage with cyclopropane precursors.

It is plausible that a nickel catalyst could mediate the cross-coupling of this compound, potentially through a decarbonylative pathway or a ring-opening mechanism. Nickel-catalyzed carbonylative cross-coupling reactions are also known, which could offer a route to incorporate a carbonyl group into the product derived from the cyclopropyl moiety researchgate.netconsensus.app.

Catalyst SystemPotential Transformation of this compoundExpected Product ClassMechanistic Parallel
Ni(0) / LigandCross-coupling with ring-openingSubstituted linear aldehyde or ketoneFormation of (cyclopropyl-carbinyl)nickel intermediates nih.gov
Ni(II) / COCarbonylative cross-couplingKeto-aldehyde or related dicarbonylKnown reactivity in carbonylative coupling reactions researchgate.netconsensus.app

Silver catalysts are known to promote a variety of transformations, including multicomponent reactions and cycloadditions beilstein-journals.org. Silver(I) salts can act as Lewis acids to activate carbonyl groups or as catalysts in reactions involving strained rings. For example, silver-catalyzed oxidative deconstruction of cyclopropanone (B1606653) hemiaminals leads to β-fluoroamides via a ring-opening fluorination process nih.govacs.org.

This reactivity suggests that a silver catalyst could potentially activate the aldehyde group in this compound, facilitating a nucleophilic addition or a rearrangement. Alternatively, silver could mediate a ring-opening of the cyclopropane, particularly in the presence of an oxidant, to generate functionalized linear products.

Catalyst SystemPotential Transformation of this compoundExpected Product ClassReference Transformation
Ag(I) saltAldehyde addition/rearrangementFunctionalized alcohol or rearranged aldehydeLewis acid activation of carbonyls
Ag(I) / OxidantOxidative ring-openingFunctionalized linear aldehyde/ketoneOxidative deconstruction of cyclopropanone derivatives nih.govacs.org

Organocatalysis and Acid/Base Catalysis

Organocatalysis and acid/base catalysis represent powerful strategies for the transformation of this compound, leveraging small organic molecules or simple acids and bases to promote a variety of chemical reactions. These approaches are often characterized by mild reaction conditions, high selectivity, and the avoidance of toxic metal catalysts.

Brønsted Acid Catalysis

Brønsted acid catalysis has been effectively employed in reactions involving compounds structurally related to this compound, particularly those featuring cyclopropylcarbinol or cyclopropyl ketone moieties. These acids activate the carbonyl group, facilitating subsequent nucleophilic attack or rearrangement. A notable application is the dehydrative coupling of cyclopropylcarbinols, which can be seen as a potential transformation pathway for a reduced derivative of this compound. nih.gov For instance, the use of a Brookhart acid catalyst at a low loading of 2.0 mol% has been shown to promote the regioselective synthesis of cyclopropyl derivatives at room temperature, yielding excellent results without rearrangement of the cyclopropane ring. nih.gov

Furthermore, Brønsted acids can mediate the ring expansion of cyclopropyl ketones, a reaction that could potentially be applied to the cyclopropyl ketone fragment of this compound. nih.gov This type of transformation often proceeds through a cascade mechanism involving ring-opening and subsequent cycloaddition, leading to the formation of more complex cyclic structures. nih.gov

CatalystSubstrate TypeTransformationKey Findings
Brookhart AcidCyclopropylcarbinolsDehydrative CouplingProceeds at 25 °C with 2.0 mol% catalyst loading; produces cyclopropyl derivatives in excellent yields without rearrangement. nih.gov
Brønsted AcidCyclopropyl KetonesRing Expansion/[4+2] CycloadditionCascade reaction leading to pentacyclic isoindolin-1-one (B1195906) derivatives. nih.gov

Brønsted Base Catalysis

Brønsted base catalysis is instrumental in promoting reactions that involve the deprotonation of a substrate to generate a reactive nucleophile. In the context of transformations involving structures analogous to this compound, chiral Brønsted bases, such as cyclopropenimines, have demonstrated exceptional catalytic activity and enantioselectivity. nih.gov These catalysts have been shown to be significantly more reactive than traditional guanidine-based catalysts in Michael addition reactions. nih.gov While direct application to this compound is not documented, the butanal moiety contains an enolizable proton, suggesting its potential as a substrate in Brønsted base-catalyzed reactions like aldol (B89426) or Michael additions.

CatalystSubstrate TypeTransformationKey Findings
Chiral CyclopropenimineGlycine Imine and Methyl AcrylateMichael AdditionApproximately 2–3 orders of magnitude faster than analogous guanidine-based catalysts, with high yield (99%) and enantioselectivity (98% ee). nih.gov

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts known for their ability to induce umpolung (polarity reversal) of aldehydes. Given that this compound possesses an aldehyde functional group, NHC catalysis presents a highly relevant and promising strategy for its transformation. Research on cyclopropylcarbaldehydes, which are structurally similar to the reactive end of the target molecule, has demonstrated the efficacy of NHCs in promoting chemoselective activation. nih.gov

NHC catalysis can facilitate a variety of reactions at the aldehyde, such as the benzoin (B196080) condensation, Stetter reaction, and enantioselective Mannich reactions at the remote γ-carbon of cyclopropylcarbaldehydes. researchgate.net The latter is particularly noteworthy as it allows for the formation of multicyclic δ-lactam compounds with high diastereo- and enantioselectivity through a dynamic kinetic asymmetric transformation. researchgate.net However, it is important to note that certain cyclopropylcarbaldehydes, such as 1-methylcyclopropylcarbaldehyde, have been reported to cause inactivation of the NHC catalyst. frontiersin.org

CatalystSubstrate TypeTransformationKey Findings
NHC1-Cyclopropylcarbaldehydes and α-Alkynyl EnalsChemoselective ActivationLeads to the formation of chiral dihydropyranone derivatives. nih.gov
NHCCyclopropylcarbaldehydesEnantioselective Mannich ReactionAffords diastereo- and enantiomerically enriched multicyclic δ-lactam compounds. researchgate.net

Lewis Acid Catalysis

Lewis acid catalysis is widely employed to activate carbonyl compounds towards nucleophilic attack. For substrates containing a cyclopropyl ketone moiety, such as this compound, Lewis acids can facilitate ring-opening reactions. The choice of Lewis acid can be crucial in determining the reaction outcome. For instance, in reactions of donor-acceptor cyclopropanes with 2-naphthols, Bi(OTf)₃ promotes a [3+2] cyclopentannulation, whereas Sc(OTf)₃ leads to a Friedel–Crafts-type addition. umn.edunih.gov

Chiral Lewis acid complexes have been utilized to achieve asymmetric transformations. A notable example is the catalytic asymmetric ring-opening of cyclopropyl ketones with β-naphthols using a chiral N,N′-dioxide-scandium(III) complex, which provides chiral β-naphthol derivatives in high yields and enantioselectivities. researchgate.net

CatalystSubstrate TypeNucleophileTransformationKey Findings
Bi(OTf)₃Donor-Acceptor Cyclopropanes2-Naphthols[3+2] CyclopentannulationHighly selective dehydrative cycloaddition. umn.edunih.gov
Sc(OTf)₃Donor-Acceptor Cyclopropanes2-NaphtholsFriedel–Crafts-type AdditionSelective for C-alkylation of the nucleophile. umn.edunih.gov
Chiral N,N′-Dioxide-Sc(III) ComplexAromatic or Vinyl Substituted Cyclopropyl Ketonesβ-NaphtholsAsymmetric Ring-OpeningGood yields (up to 99%) and enantioselectivities (up to 97% ee). researchgate.net

Biocatalysis in Stereoselective Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. In the context of this compound, enzymes, particularly reductases, are of significant interest for the stereoselective reduction of its carbonyl groups. Ene-reductases (EREDs) from the Old Yellow Enzyme (OYE) family have been successfully used for the enantioselective reduction of cyclopropenyl esters and ketones to the corresponding optically active cyclopropanes. acs.orgresearchgate.net This methodology provides access to trans-cyclopropanes with high yields and excellent enantiomeric excess. acs.org

The reduction of the ketone within the butanal chain of this compound could also be achieved using biocatalytic methods. A wide range of microorganisms and isolated enzymes are known to catalyze the reduction of prochiral ketones to chiral alcohols with high enantioselectivity, providing a green and efficient route to these valuable building blocks. bohrium.comnih.gov

BiocatalystSubstrate TypeTransformationKey Findings
Ene-reductases (EREDs)Cyclopropenyl Esters and KetonesEnantioselective ReductionAffords trans-substituted cyclopropanes in good yield and high enantiomeric excess. acs.orgresearchgate.net
Whole-cell Biocatalysts (e.g., yeasts, bacteria)Prochiral KetonesEnantioselective ReductionProduces chiral secondary alcohols with high enantiopurity; offers advantages of cofactor regeneration. bohrium.comnih.gov

Photoredox Catalysis and Light-Mediated Organic Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a variety of unique transformations. For compounds containing a cyclopropyl ketone moiety, such as this compound, photoredox catalysis can initiate ring-opening through single-electron reduction of the ketone. This strategy has been successfully applied to the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to generate highly substituted cyclopentanes. nih.govnih.govacs.org The process typically involves the one-electron reduction of the ketone, which is often activated by a Lewis acid, to form a radical anion that undergoes ring-opening. nih.govnih.gov

The resulting distonic radical anion can then engage in reactions with a range of radical acceptors. While this methodology has primarily been explored with aryl cyclopropyl ketones, the fundamental principles could potentially be extended to aliphatic cyclopropyl ketones like the one present in this compound, opening up new avenues for its functionalization. nih.govnih.gov

Photocatalyst SystemSubstrate TypeReaction PartnerTransformationKey Findings
Ru(bpy)₃²⁺ / La(OTf)₃ / TMEDAAryl Cyclopropyl KetonesOlefins[3+2] CycloadditionGenerates highly substituted cyclopentane (B165970) ring systems via a radical anion intermediate. nih.govacs.org
Ru(bpy)₃²⁺ / Gd(III) pybox complexAryl Cyclopropyl KetonesStyrenes, N-vinylcarbazole, Conjugated DienesAsymmetric [3+2] CycloadditionProduces densely substituted cyclopentanes in excellent yields with high enantioselectivities. nih.gov

Advanced Theoretical and Computational Studies of 2 Cyclopropanecarbonylbutanal Analogues

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure and bonding of cyclopropane (B1198618) derivatives. In analogues of 2-cyclopropanecarbonylbutanal, the interaction between the strained cyclopropane ring and the adjacent carbonyl groups is of primary interest.

Computational studies on related cyclopropyl (B3062369) ketones reveal a distinct pattern of bond length alteration. The C-C bond of the cyclopropane ring situated between the two carbonyl substituents (or a carbonyl and another substituent) is typically found to be elongated, while the two adjacent C-C bonds are often slightly shortened. This is a direct consequence of the delocalization of electron density from the Walsh orbitals of the cyclopropane ring into the π* orbitals of the carbonyl groups.

The electronic properties of these molecules can be further quantified through analysis of their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. In 2-acylcyclopropanecarbaldehyde analogues, the HOMO is often localized on the cyclopropane ring, consistent with its electron-donating propensity. The LUMO, conversely, is typically centered on the carbonyl groups, highlighting their electrophilic nature. The HOMO-LUMO energy gap is a crucial parameter that correlates with the chemical reactivity and kinetic stability of the molecule.

Table 1: Calculated Electronic Properties of a Representative 2-Acylcyclopropanecarbaldehyde Analogue (Note: The following data is illustrative and based on typical values from DFT calculations on similar structures, as specific data for this compound is not readily available in the literature.)

Property Calculated Value
C1-C2 Bond Length (Å) 1.525
C2-C3 Bond Length (Å) 1.505
C1-C3 Bond Length (Å) 1.505
C-O (Butanoyl) Bond Length (Å) 1.215
C-O (Formyl) Bond Length (Å) 1.210
HOMO Energy (eV) -6.8
LUMO Energy (eV) -1.5

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For analogues of this compound, which are prone to a variety of ring-opening and addition reactions, these computational explorations are particularly enlightening.

DFT calculations are frequently employed to locate and characterize the geometries of transition states, which represent the energy maxima along a reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. By calculating the activation energies for various possible reaction pathways, chemists can predict which reactions are kinetically favored.

For instance, in the nucleophilic addition to one of the carbonyl groups, two diastereomeric transition states are possible, leading to different stereoisomeric products. Computational modeling can determine the relative energies of these transition states, providing a rationale for the observed stereoselectivity. Furthermore, intricate reaction pathways, such as those involving concerted or stepwise mechanisms, can be distinguished through the identification of intermediates and transition states.

The search for transition states is a computationally intensive task that requires sophisticated algorithms. Once located, the nature of a transition state is confirmed by a frequency calculation, which should reveal a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of a this compound Analogue (Note: This data is illustrative and represents typical activation energies for competing reaction pathways in similar systems.)

Reaction Pathway Transition State Geometry Calculated Activation Energy (kcal/mol)
Nucleophilic attack on butanoyl (Path A) Trigonal bipyramidal approach to butanoyl C=O 12.5
Nucleophilic attack on formyl (Path B) Trigonal bipyramidal approach to formyl C=O 10.8

Predictive Studies of Reactivity and Stereoselectivity

A major goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity and stereoselectivity, before they are carried out in the laboratory. For complex molecules like this compound analogues, where multiple reactive sites and stereocenters are present, these predictive capabilities are invaluable.

The reactivity of different sites within the molecule can be assessed using various computational descriptors. For example, the calculated Mulliken or Natural Bond Orbital (NBO) charges can indicate the most electrophilic carbonyl carbon, suggesting where a nucleophile is most likely to attack. Similarly, the analysis of frontier molecular orbitals can provide insights into the preferred sites of interaction.

The prediction of stereoselectivity often involves the comparison of the energies of diastereomeric transition states. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the free energies of the transition states leading to the different stereoisomers. DFT calculations can provide these energy differences with a reasonable degree of accuracy, allowing for the prediction of which diastereomer will be formed in excess.

For example, in a nucleophilic addition to a carbonyl group adjacent to the stereocenter at C2 of the cyclopropane ring, the approaching nucleophile can attack from two different faces, leading to two different diastereomeric products. The relative energies of the corresponding transition states will be influenced by steric and electronic interactions between the incoming nucleophile, the substituents on the cyclopropane ring, and the carbonyl group itself.

Table 3: Predicted Diastereomeric Ratio for a Nucleophilic Addition to a this compound Analogue (Note: This table illustrates how calculated transition state energies can be used to predict stereochemical outcomes.)

Transition State Relative Free Energy (kcal/mol) Predicted Diastereomeric Ratio
TS-1 (leading to Diastereomer 1) 0.0 95 : 5

Investigation of Ring Strain and Conformational Dynamics

The high reactivity of cyclopropane derivatives is intrinsically linked to their significant ring strain, which is a combination of angle strain and torsional strain wikipedia.orgmdpi.com. The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain mdpi.com. Additionally, the C-H bonds on adjacent carbon atoms are eclipsed, resulting in torsional strain mdpi.com.

Computational methods can be used to quantify the ring strain energy (SE) of this compound analogues. This is often achieved through the use of homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. The calculated enthalpy of such a reaction provides a measure of the strain in the cyclic molecule relative to its acyclic counterparts. The strain energy of substituted cyclopropanes can vary depending on the nature of the substituents nih.gov. For instance, the strain energy of methylcyclopropanes ranges from 117.0 to 146.1 kJ/mol nih.gov.

Furthermore, the presence of substituents on the cyclopropane ring introduces conformational flexibility. The rotation of the butanoyl and formyl groups relative to the cyclopropane ring gives rise to different conformers with varying energies. Computational studies can map out the potential energy surface for these conformational changes, identifying the most stable conformers and the energy barriers for their interconversion.

The conformational preferences of the molecule can have a significant impact on its reactivity. The accessibility of the reactive sites and the stereochemical outcome of reactions can be influenced by the population of different ground-state conformers.

Table 4: Calculated Ring Strain Energy and Conformational Energy Differences for a this compound Analogue (Note: The data presented here is based on typical values for substituted cyclopropanes and is for illustrative purposes.)

Parameter Calculated Value
Ring Strain Energy (kcal/mol) ~28.5
Relative Energy of s-cis Conformer (kcal/mol) 0.0
Relative Energy of s-trans Conformer (kcal/mol) 1.2

Q & A

Q. How can open-data practices be balanced with intellectual property concerns in collaborative studies on this compound?

  • Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo) with embargo periods. Use material transfer agreements (MTAs) to govern shared samples. Cite preprints to accelerate knowledge dissemination while retaining patent eligibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.